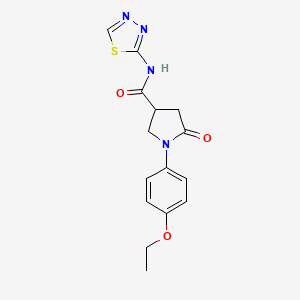![molecular formula C21H28N2O2 B5345492 6,8-dimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)quinolin-2(1H)-one](/img/structure/B5345492.png)
6,8-dimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-dimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)quinolin-2(1H)-one is a chemical compound with potential applications in scientific research.
Mechanism of Action
The mechanism of action of 6,8-dimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)quinolin-2(1H)-one is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in DNA replication and cell division. This leads to the death of cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also has antibacterial and antifungal activity. In addition, it has been shown to have antioxidant activity, which could be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 6,8-dimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)quinolin-2(1H)-one in lab experiments is its potential as a new cancer treatment. It could also be used as an antibacterial and antifungal agent. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use.
Future Directions
There are several future directions for research involving 6,8-dimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)quinolin-2(1H)-one. One direction is to further investigate its mechanism of action and optimize its use as a cancer treatment. Another direction is to explore its potential as an antibacterial and antifungal agent. Additionally, it could be used as a starting point for the development of new compounds with similar activity.
Synthesis Methods
The synthesis of 6,8-dimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)quinolin-2(1H)-one involves several steps. The starting material is 2,4-pentanedione, which is reacted with 2-amino-3-methyl-1-butanol to form a Schiff base. The Schiff base is then reacted with 2,4-pentanedione and paraformaldehyde to form the spiro compound. Finally, the spiro compound is reacted with 2,3-dimethyl-1,4-dioxane-2,5-dione to form the final product.
Scientific Research Applications
6,8-dimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)quinolin-2(1H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antitumor activity and could be used in the development of new cancer treatments. It also has potential as an antibacterial and antifungal agent.
properties
IUPAC Name |
6,8-dimethyl-3-(3-oxa-9-azaspiro[5.5]undecan-9-ylmethyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-15-11-16(2)19-17(12-15)13-18(20(24)22-19)14-23-7-3-21(4-8-23)5-9-25-10-6-21/h11-13H,3-10,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKZGFJHJVMQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=O)N2)CN3CCC4(CC3)CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5345415.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[3-(1H-pyrrol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5345426.png)

![N-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5345447.png)
![3-methyl-1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}piperidin-3-ol](/img/structure/B5345454.png)
![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-2,1,3-benzoxadiazole-5-carboxamide 1-oxide](/img/structure/B5345472.png)
![N-ethyl-N-(2-hydroxyethyl)-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5345484.png)

![N-(2,3-dichlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5345497.png)

![4-fluoro-2-methyl-N-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5345507.png)
![N-{3-[(2-methylbenzyl)thio]propyl}methanesulfonamide](/img/structure/B5345510.png)
![1-(2-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5345525.png)
![1-(4-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5345532.png)